molecular formula C18H18N2O3 B353470 N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-09-8

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No. B353470
M. Wt: 310.3g/mol
InChI Key: LUEPUJFCJOAHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide' involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-oxo-1,3-benzoxazole, which is then reacted with 2-bromoethylbenzene to form the final product.

Starting Materials
2-aminobenzoic acid, ethyl acetoacetate, 2-bromoethylbenzene

Reaction
Step 1: Condensation reaction between 2-aminobenzoic acid and ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-oxo-1,3-benzoxazole, Step 2: Bromination of 2-bromoethylbenzene using a brominating agent such as N-bromosuccinimide (NBS) to form 2-bromoethylbenzene, Step 3: Reaction of 2-oxo-1,3-benzoxazole with 2-bromoethylbenzene in the presence of a base such as potassium carbonate or sodium hydride to form the final product N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Scientific Research Applications

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Furthermore, N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been found to exhibit antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is not fully understood. However, it has been proposed that N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide may exert its effects by chelating metal ions, which could lead to the generation of reactive oxygen species (ROS) and subsequent cell death. Additionally, N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide may inhibit the activity of enzymes involved in cancer cell growth, leading to decreased proliferation and increased cell death.

Biochemical And Physiological Effects

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been found to exhibit antioxidant and anti-inflammatory effects in vitro. It has also been shown to inhibit the growth of cancer cells and induce cell death. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide in lab experiments is its fluorescent properties, which make it useful for detecting metal ions. Additionally, N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been shown to exhibit anticancer properties, making it a potential candidate for cancer treatment. However, one limitation of using N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide. One area of interest is the development of N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide and its potential applications in cancer treatment. Finally, research on the solubility and bioavailability of N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide could lead to the development of more effective formulations for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, or N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide in various applications.

properties

IUPAC Name

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-13-7-3-4-8-14(13)19-17(21)11-12-20-15-9-5-6-10-16(15)23-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEPUJFCJOAHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

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